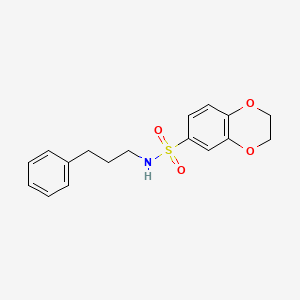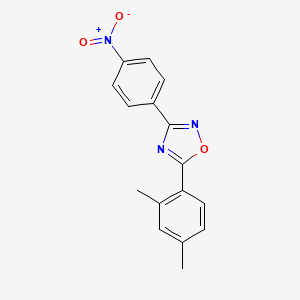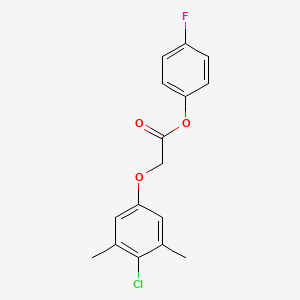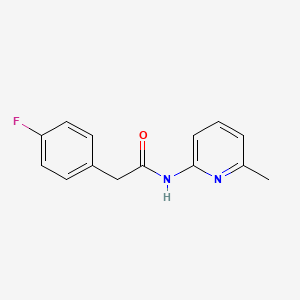![molecular formula C17H17NO5 B5770024 {4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid, commonly known as EAA, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. EAA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of EAA is not fully understood, but it is believed to act through multiple pathways. EAA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. EAA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. EAA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
EAA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the infiltration of immune cells into inflamed tissues, and reduce the expression of adhesion molecules on the surface of immune cells. EAA has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. EAA has also been shown to possess antioxidant properties by reducing oxidative stress and scavenging free radicals.
実験室実験の利点と制限
EAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, EAA has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. The optimal dosage and administration route for EAA have not been established, and its pharmacokinetics and pharmacodynamics are not fully understood.
将来の方向性
There are several future directions for research on EAA. One area of research is to explore the potential of EAA as a therapeutic agent for the treatment of inflammation-related diseases, such as arthritis, cardiovascular diseases, and neurodegenerative diseases. Another area of research is to investigate the potential of EAA as an anticancer agent for the treatment of various types of cancer. Further studies are needed to understand the mechanism of action of EAA and its pharmacokinetics and pharmacodynamics. The safety profile of EAA also needs to be established to determine its potential as a therapeutic agent.
合成法
EAA is synthesized by the reaction of 4-aminophenol with 4-ethoxybenzoyl chloride and then reacting the resulting compound with chloroacetic acid. The final product is obtained by hydrolysis of the ester group with potassium hydroxide. The synthesis of EAA is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
EAA has been extensively studied for its potential therapeutic properties in various scientific research fields. It has shown promising results in the treatment of inflammation, cancer, and oxidative stress-related diseases. Inflammation is a critical factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative diseases. EAA has been shown to possess potent anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells into the inflamed tissues. EAA has also been shown to be effective in the treatment of cancer by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
2-[4-[(4-ethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-22-14-7-3-12(4-8-14)17(21)18-13-5-9-15(10-6-13)23-11-16(19)20/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMRFIWFONTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

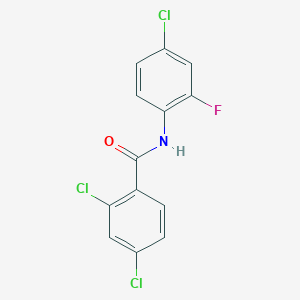
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
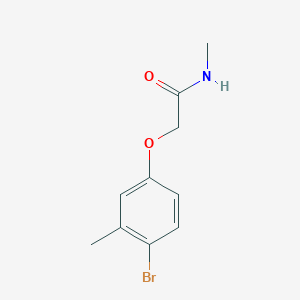
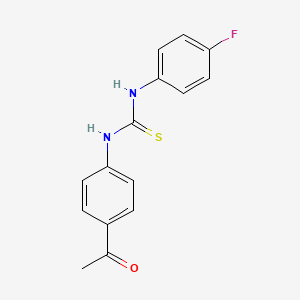
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
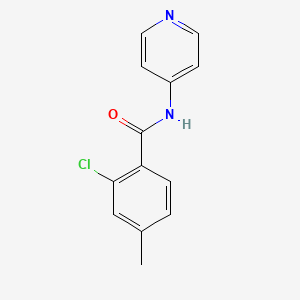
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
